molecular formula C10H7BrO2 B14337791 2-Bromobenzoic acid, propargyl ester CAS No. 108521-37-5

2-Bromobenzoic acid, propargyl ester

Cat. No.: B14337791
CAS No.: 108521-37-5
M. Wt: 239.06 g/mol
InChI Key: TUQFVKRULQSDLD-UHFFFAOYSA-N
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Description

2-Bromobenzoic acid, propargyl ester is an organic compound that belongs to the class of esters It is derived from 2-bromobenzoic acid and propargyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromobenzoic acid, propargyl ester typically involves the esterification of 2-bromobenzoic acid with propargyl alcohol. This reaction can be catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would likely use continuous flow reactors to optimize reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzoic acid, propargyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed to yield 2-bromobenzoic acid and propargyl alcohol.

    Oxidation: The propargyl group can be oxidized to form different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoic acid derivatives.

    Hydrolysis: 2-Bromobenzoic acid and propargyl alcohol.

    Oxidation: Various oxidized derivatives of the propargyl group.

Scientific Research Applications

2-Bromobenzoic acid, propargyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific pathways in the body.

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

    Biological Studies: It is employed in studies involving enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-bromobenzoic acid, propargyl ester depends on the specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, it may interact with biological targets through its ester and bromine functionalities, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

    2-Bromobenzoic Acid: The parent compound, which lacks the propargyl ester group.

    Propargyl Benzoate: An ester of benzoic acid and propargyl alcohol, without the bromine substitution.

    2-Chlorobenzoic Acid, Propargyl Ester: A similar compound where the bromine atom is replaced by chlorine.

Uniqueness: 2-Bromobenzoic acid, propargyl ester is unique due to the presence of both the bromine atom and the propargyl ester group

Properties

CAS No.

108521-37-5

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

prop-2-ynyl 2-bromobenzoate

InChI

InChI=1S/C10H7BrO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h1,3-6H,7H2

InChI Key

TUQFVKRULQSDLD-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC=CC=C1Br

Origin of Product

United States

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